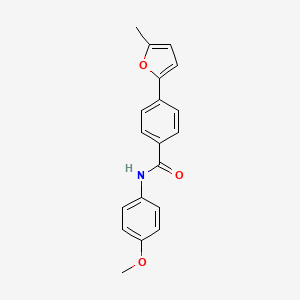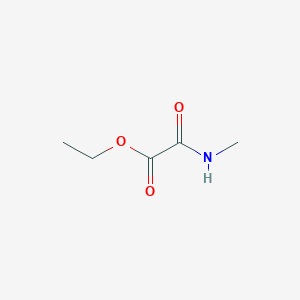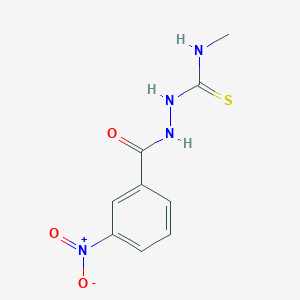
N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent pharmacological effects. This compound belongs to the class of indazole-based synthetic cannabinoids and has been used extensively in scientific research to investigate the mechanism of action of cannabinoids and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide is similar to that of other synthetic cannabinoids. It binds to the CB1 receptor in the brain and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the pharmacological effects of this compound, such as its analgesic, anxiolytic, and anti-inflammatory properties.
Biochemical and Physiological Effects
Studies have shown that this compound has a potent pharmacological effect on the brain and other organs in the body. It has been shown to produce analgesic effects by reducing pain sensitivity and inflammation. It also has anxiolytic effects, reducing anxiety and stress levels in the brain. Additionally, this compound has been shown to have anti-inflammatory effects, reducing inflammation in various organs in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide in scientific research is its potent pharmacological effects. This compound has been shown to produce a strong response in the brain and other organs, making it an ideal candidate for investigating the mechanism of action of cannabinoids. However, one of the limitations of using this compound in laboratory experiments is its potential for abuse. This compound has been classified as a Schedule I drug in many countries due to its potential for abuse and dependence.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide. One area of research is the investigation of its potential therapeutic applications in the treatment of various medical conditions such as pain, inflammation, and anxiety. Another area of research is the development of new synthetic cannabinoids based on the structure of this compound, which may have improved pharmacological properties and reduced potential for abuse. Additionally, further studies are needed to investigate the long-term effects of this compound on the brain and other organs in the body.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 5-methylfuran-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with indazole-3-carboxamide to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide has been used extensively in scientific research to investigate the pharmacological effects of synthetic cannabinoids. Studies have shown that this compound has a high affinity for the CB1 receptor, which is the primary target of cannabinoids in the brain. This compound has been used to investigate the mechanism of action of cannabinoids and their potential therapeutic applications in the treatment of various medical conditions such as pain, inflammation, and anxiety.
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-3-12-18(23-13)14-4-6-15(7-5-14)19(21)20-16-8-10-17(22-2)11-9-16/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNHZXLGMMREOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-chlorophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2656827.png)

![3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2656830.png)



![(Z)-N-[2-(3-Acetylphenyl)-3H-isoindol-1-ylidene]-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide](/img/structure/B2656840.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/no-structure.png)
![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2656842.png)
![[2-Oxo-2-(spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2656843.png)


![N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2656847.png)
